molecular formula C13H14FNO3 B2672305 1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1154892-11-1

1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2672305
CAS RN: 1154892-11-1
M. Wt: 251.257
InChI Key: DUCZDEOXSYKJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the linear formula C13H14O3N1F1 . It is a powder in physical form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be represented by the SMILES string FC1=CC=CC (CCN2CC (C (O)=O)CC2=O)=C1 . The InChI key for this compound is DUCZDEOXSYKJGI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 251.26 . The storage temperature is room temperature .

Scientific Research Applications

Proton Pump Inhibition and Acid Blockade

Vonoprazan fumarate is a novel proton pump inhibitor (PPI) and potassium competitive acid blocker (P–CAB) . It competitively inhibits the proton pump (H+, K±ATPase) and acts as a reversible antagonist for K+ channels . Its unique mechanism of action makes it a promising candidate for treating acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Anti-HIV Activity

Researchers have explored indole derivatives, including Vonoprazan fumarate, as potential anti-HIV agents. While the exact mode of action remains to be fully elucidated, molecular docking studies suggest that Vonoprazan fumarate interacts with HIV-1 proteins, making it a promising avenue for further investigation .

PPAR Agonism

Vonoprazan fumarate exhibits triple-acting agonism toward peroxisome proliferator-activated receptors (PPARs) α, γ, and δ. Its structure—3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid—suggests potential therapeutic applications in metabolic disorders, including dyslipidemia and insulin resistance .

Antiviral Properties

Indole derivatives have demonstrated antiviral activity. For instance:

Antitubercular Potential

Researchers have investigated Vonoprazan fumarate derivatives for their in vitro antitubercular activity. These compounds show promise against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .

Indolizidine Synthesis

Protodeboronation reactions using indole derivatives have led to the synthesis of indolizidine compounds. For example, Vonoprazan fumarate derivatives have been used to create indolizidine structures with good diastereoselectivity .

Safety and Hazards

The compound is classified as a combustible solid . It does not have a flash point . The safety information provided by Sigma-Aldrich indicates that the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-[2-(3-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c14-11-3-1-2-9(6-11)4-5-15-8-10(13(17)18)7-12(15)16/h1-3,6,10H,4-5,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCZDEOXSYKJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

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